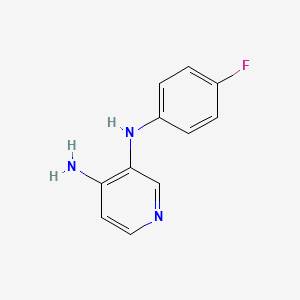
1-(3-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)azetidin-1-yl)ethanone
Overview
Description
1-(3-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)azetidin-1-yl)ethanone, or “DME” for short, is a boron-containing compound belonging to the class of boron-containing heterocyclic compounds. It has been studied extensively in recent years due to its potential use as a drug target in the treatment of various diseases.
Scientific Research Applications
Synthesis and Chemical Properties
Intermediates in Organic Synthesis : Compounds like 1-(3-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)azetidin-1-yl)ethanone are often used as intermediates in organic syntheses. For example, a related compound (3S,4S)‐3‐Amino‐1‐(3,4‐Dimethoxybenzyl)‐4‐[(R)‐2,2‐Dimethyl‐1,3‐Dioxolan‐4‐yl]‐2‐Azetidinone was used as an intermediate in the synthesis of complex organic molecules (Hubschwerlen & Specklin, 2003).
Synthesis of Potential Fungicides : Some azetidinones have been synthesized for potential use as fungicides, demonstrating the chemical versatility of these compounds (Giri, Kumar, & Nizamuddin, 1989).
Electron Impact-Induced Rearrangement Studies : Compounds in the dioxaborinan family have been studied for their behavior under electron impact, providing insight into their chemical stability and reactivity (Brindley & Davis, 1971).
Pharmacological and Biological Applications
Antibacterial and Antifungal Properties : Some azetidinone derivatives have been tested for antibacterial and antifungal properties, highlighting their potential in pharmaceutical applications (Mistry & Desai, 2006).
Wound-Healing Potential : Certain ethanone derivatives have been evaluated for their wound-healing capabilities in vivo, suggesting possible applications in medical treatments (Vinaya et al., 2009).
Antimicrobial and Antitubercular Activities : Pyrimidine-azetidinone analogues have been synthesized and evaluated for antimicrobial and antitubercular activities, indicating their potential use in treating bacterial infections (Chandrashekaraiah et al., 2014).
Material Science and Catalysis
- Formation of CC'N-Osmium Complexes : Azetidinones have been used in the preparation of CC'N-pincer ligands for osmium complexes, suggesting applications in catalysis and material science (Casarrubios et al., 2015).
properties
IUPAC Name |
1-[3-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO4/c1-12(19)18-8-15(9-18)22-14-6-4-13(5-7-14)17-20-10-16(2,3)11-21-17/h4-7,15H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETZJMWEJCTSQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)OC3CN(C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601141920 | |
| Record name | 1-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]-1-azetidinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601141920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy)azetidin-1-yl)ethanone | |
CAS RN |
1467060-02-1 | |
| Record name | 1-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]-1-azetidinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1467060-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]-1-azetidinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601141920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl thieno[3,4-b]thiophene-2-carboxylate](/img/structure/B3104176.png)
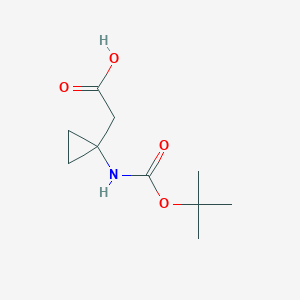
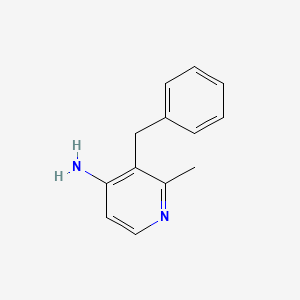

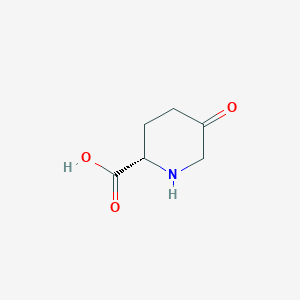
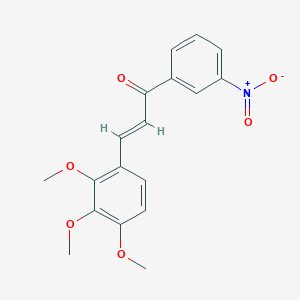
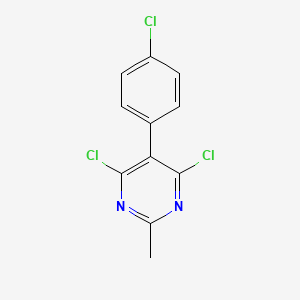
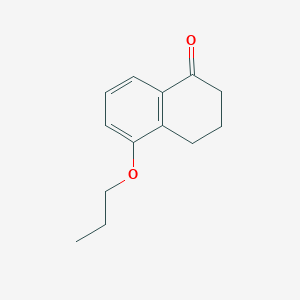
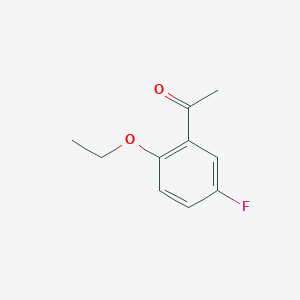
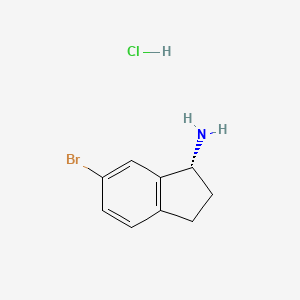
![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B3104244.png)
![5-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3104251.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]formamide](/img/structure/B3104256.png)
